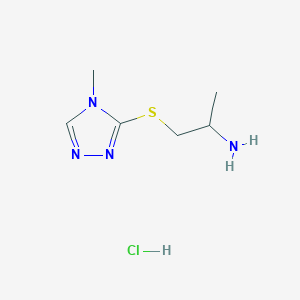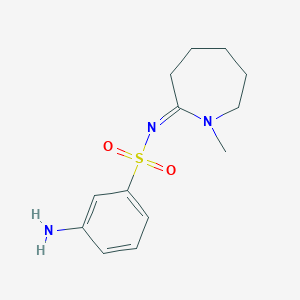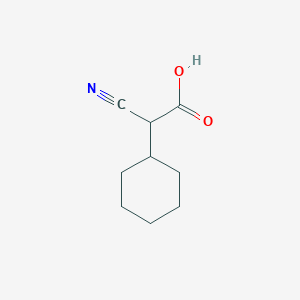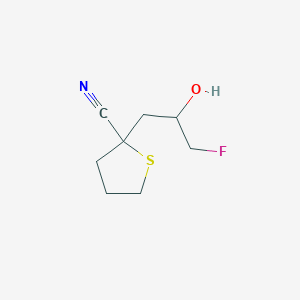
5,6-Dichloroisoquinoline-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the isoquinoline ring, along with a nitrile group at the 1st position. It is primarily used in research and development within the pharmaceutical and chemical industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of the nitrile group. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to form 5,6-dichloroisoquinoline. This intermediate is then reacted with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5,6-Dichloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution: Products include various substituted isoquinolines depending on the nucleophile used.
Reduction: The primary product is 5,6-dichloroisoquinoline-1-amine.
Oxidation: Products can include 5,6-dichloroisoquinoline-1-carboxylic acid or other oxidized derivatives.
科学研究应用
5,6-Dichloroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,6-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system under study.
相似化合物的比较
Similar Compounds
5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with chlorine atoms at the 5th and 8th positions.
5,6-Dichloroisoquinoline: Lacks the nitrile group at the 1st position.
Isoquinoline-1-carbonitrile: Lacks the chlorine atoms at the 5th and 6th positions.
Uniqueness
5,6-Dichloroisoquinoline-1-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C10H4Cl2N2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
5,6-dichloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H |
InChI 键 |
LSAZCZOUUOHPAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)

![Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13222544.png)

![2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)



![4-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13222588.png)
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine](/img/structure/B13222596.png)
